Cas no 1806016-76-1 (Ethyl 3-(aminomethyl)-4-(difluoromethyl)-5-fluoropyridine-2-acetate)
Ethyl 3-(aminomethyl)-4-(difluoromethyl)-5-fluoropyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(aminomethyl)-4-(difluoromethyl)-5-fluoropyridine-2-acetate
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- Inchi: 1S/C11H13F3N2O2/c1-2-18-9(17)3-8-6(4-15)10(11(13)14)7(12)5-16-8/h5,11H,2-4,15H2,1H3
- InChI Key: XPADHGWBQAZRRF-UHFFFAOYSA-N
- SMILES: FC1=CN=C(CC(=O)OCC)C(CN)=C1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 279
- XLogP3: 0.6
- Topological Polar Surface Area: 65.2
Ethyl 3-(aminomethyl)-4-(difluoromethyl)-5-fluoropyridine-2-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029032847-250mg |
Ethyl 3-(aminomethyl)-4-(difluoromethyl)-5-fluoropyridine-2-acetate |
1806016-76-1 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
| Alichem | A029032847-500mg |
Ethyl 3-(aminomethyl)-4-(difluoromethyl)-5-fluoropyridine-2-acetate |
1806016-76-1 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
| Alichem | A029032847-1g |
Ethyl 3-(aminomethyl)-4-(difluoromethyl)-5-fluoropyridine-2-acetate |
1806016-76-1 | 95% | 1g |
$3,184.50 | 2022-04-01 |
Ethyl 3-(aminomethyl)-4-(difluoromethyl)-5-fluoropyridine-2-acetate Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on Ethyl 3-(aminomethyl)-4-(difluoromethyl)-5-fluoropyridine-2-acetate
Ethyl 3-(aminomethyl)-4-(difluoromethyl)-5-fluoropyridine-2-acetate: A Comprehensive Overview
Ethyl 3-(aminomethyl)-4-(difluoromethyl)-5-fluoropyridine-2-acetate, identified by the CAS number 1806016-76-1, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential in drug development, agrochemicals, and advanced materials synthesis.
The molecular structure of Ethyl 3-(aminomethyl)-4-(difluoromethyl)-5-fluoropyridine-2-acetate is notable for its pyridine ring, which serves as the central framework. The pyridine ring is substituted with an ethyl acetate group at position 2, an aminomethyl group at position 3, a difluoromethyl group at position 4, and a fluorine atom at position 5. These substituents contribute to the compound's electronic properties and reactivity, making it a versatile building block in organic synthesis.
Recent studies have highlighted the importance of Ethyl 3-(aminomethyl)-4-(difluoromethyl)-5-fluoropyridine-2-acetate in medicinal chemistry. Researchers have explored its potential as a precursor for bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the aminomethyl group and the difluoromethyl substituent provides opportunities for further functionalization, enabling the creation of compounds with enhanced pharmacokinetic profiles.
In addition to its role in drug discovery, this compound has found applications in agrochemicals. Its ability to act as a precursor for herbicides and insecticides has been documented in several recent publications. The fluorinated substituents in its structure contribute to its stability and selectivity, making it an attractive candidate for use in agricultural chemicals that require high efficacy and minimal environmental impact.
From a synthetic perspective, Ethyl 3-(aminomethyl)-4-(difluoromethyl)-5-fluoropyridine-2-acetate can be synthesized through a variety of routes, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and scalable production of this compound, reducing costs and improving yields.
The versatility of this compound is further underscored by its use in materials science. Researchers have investigated its potential as a monomer for polymer synthesis, leveraging its unique electronic properties to develop advanced materials with applications in electronics and optoelectronics.
In conclusion, Ethyl 3-(aminomethyl)-4-(difluoromethyl)-5-fluoropyridine-2-acetate (CAS No. 1806016-76-1) stands out as a multifaceted compound with significant implications across diverse scientific domains. Its structural features and functional groups make it an invaluable tool for advancing research in medicinal chemistry, agrochemicals, and materials science. As ongoing studies continue to uncover new applications and optimizations for this compound, its role in scientific innovation is expected to grow further.
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